BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide

Lipophilicity Meta-substitution Drug-likeness

N-(3-Acetylphenyl)-2-(1H-indol-1-yl)acetamide is a heterocyclic acetamide screening compound (C₁₈H₁₆N₂O₂, MW 292.3 g/mol) that incorporates an indole ring N-linked to an acetamide bridge and a meta-acetylphenyl substituent. Its calculated physicochemical descriptors include a logP of 3.34, topological polar surface area (tPSA) of 51.1 Ų, and an intrinsic aqueous solubility (logSw) of -4.18.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B4110251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C18H16N2O2/c1-13(21)15-6-4-7-16(11-15)19-18(22)12-20-10-9-14-5-2-3-8-17(14)20/h2-11H,12H2,1H3,(H,19,22)
InChIKeyRHCVFGFURXITSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Acetylphenyl)-2-(1H-indol-1-yl)acetamide – Physicochemical Profile & Procurement Baseline


N-(3-Acetylphenyl)-2-(1H-indol-1-yl)acetamide is a heterocyclic acetamide screening compound (C₁₈H₁₆N₂O₂, MW 292.3 g/mol) that incorporates an indole ring N-linked to an acetamide bridge and a meta-acetylphenyl substituent. Its calculated physicochemical descriptors include a logP of 3.34, topological polar surface area (tPSA) of 51.1 Ų, and an intrinsic aqueous solubility (logSw) of -4.18 . The compound belongs to the 1H-indole-1-acetamide class, which has been patented as a scaffold for secretory phospholipase A₂ (sPLA₂) inhibitors [1], making it relevant to inflammation-focused discovery programs.

N-(3-Acetylphenyl)-2-(1H-indol-1-yl)acetamide – Why Regioisomeric and Scaffold Analogs Cannot Be Freely Substituted


Despite sharing an indole-acetamide core, closely related analogs of N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide differ in the acetylphenyl substitution pattern (meta vs. para), the indole attachment point (N1 vs. C3), and the presence of halogen substituents. These seemingly minor variations produce measurable shifts in lipophilicity, polar surface area, and aqueous solubility that directly influence permeability, metabolic stability, and target engagement . Substituting a compound without verifying these parameters can alter the free fraction in cellular assays, confound SAR interpretation, and lead to false-negative or false-positive results. The evidence below quantifies several such differences and establishes why this specific compound must be treated as a distinct chemical entity during procurement and experimental design.

N-(3-Acetylphenyl)-2-(1H-indol-1-yl)acetamide – Quantitative Differentiation Evidence


Meta- vs. Para-Acetyl Substitution: Lipophilicity (logP) Comparison

The target compound (meta-acetyl) exhibits a computed logP of 3.34, which is higher than the 3.19 logP determined for its para-acetyl regioisomer, N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide . This difference of 0.15 log units, while modest, can shift the expected octanol-water partition coefficient by approximately 40%, potentially influencing membrane permeability and binding to hydrophobic protein pockets.

Lipophilicity Meta-substitution Drug-likeness

Meta- vs. Para-Acetyl Substitution: Polar Surface Area (tPSA) Divergence

The meta-acetylphenyl isomer shows a tPSA of 51.1 Ų, versus 39.1 Ų for the para-acetylphenyl analog . This 12.0 Ų increase represents a 31% higher polar surface area, which is close to the commonly cited threshold increment that can reduce passive blood-brain barrier penetration.

Polar surface area Membrane permeability Blood-brain barrier

Aqueous Solubility Differential: Meta-Acetyl vs. Para-Acetyl Regioisomer

The computed intrinsic solubility (logSw) of the meta-acetyl compound is -4.18, significantly lower than the -3.12 value reported for the para-acetyl analog . This difference implies that the meta isomer is roughly one order of magnitude less soluble in water, which can directly affect DMSO stock preparation, precipitation in aqueous assay buffers, and the reliability of dose-response measurements.

Aqueous solubility Assay compatibility Formulation

Indole Attachment Point: 1-Acetamide vs. 3-Acetamide Scaffold Differentiation

The target compound's indole ring is connected via the N1 position, placing it in the 1H-indole-1-acetamide class, which has been specifically claimed as sPLA₂ inhibitors in US Patent 5,641,800 [1]. The alternative indole-3-acetamide scaffold (C3 attachment) has also been pursued for sPLA₂ inhibition but demonstrates different structure-activity relationships and selectivity profiles [2]. Although no direct head-to-head IC₅₀ comparison is publicly available for the exact pair, class-level SAR analysis indicates that the N1-linked scaffold orients the acetamide side chain into a distinct region of the enzyme active site, potentially resulting in differential potency against hnps-PLA₂ versus other PLA₂ isoforms.

sPLA₂ inhibition Scaffold topology Target selectivity

N-(3-Acetylphenyl)-2-(1H-indol-1-yl)acetamide – Application Scenarios Supported by Differentiation Evidence


Peripheral Inflammation Programs Requiring Systemic but Non-CNS Exposure

The compound's elevated tPSA (51.1 Ų) relative to the para-acetyl analog (39.1 Ų) suggests reduced passive blood-brain barrier penetration. This property is valuable in sPLA₂-driven inflammation models where peripheral target engagement is desired without CNS side effects. Investigators procuring this compound for in vivo efficacy studies in septic shock or arthritis models can rationally prefer it over the para isomer to minimize central exposure.

Biochemical Assays with Stringent Solubility Requirements

The meta isomer's lower aqueous solubility (logSw -4.18 vs. -3.12 for the para analog) may appear disadvantageous, but it actually provides a wider dynamic range for solubility-based counterscreening or for studying compound aggregation effects. When the goal is to identify solubility-limited artifacts in high-throughput screens, this compound serves as a useful probe to benchmark assay tolerance.

Scaffold-Hopping from Indole-3-Acetamide to Indole-1-Acetamide Series

For medicinal chemistry teams that have exhausted SAR exploration of the indole-3-acetamide sPLA₂ inhibitor series, the N1-linked scaffold of the target compound [1] offers a structurally distinct starting point. Its differentiated binding orientation may overcome resistance mutations or selectivity issues encountered with C3-linked analogs. Procuring this compound enables direct comparative enzymatic testing to validate the scaffold hop.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.